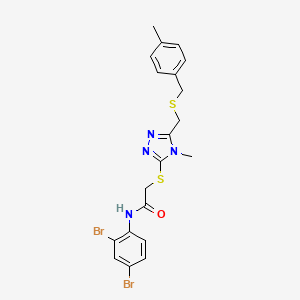
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is a chemical compound with the molecular formula C32H26BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2-oxo-1,2-diphenylethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides and as a phase-transfer catalyst.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The compound can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide
- Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, chloride
Comparison
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and research.
Propiedades
Número CAS |
1530-47-8 |
|---|---|
Fórmula molecular |
C32H26BrOP |
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
(2-oxo-1,2-diphenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26OP.BrH/c33-31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,32H;1H/q+1;/p-1 |
Clave InChI |
UFDGFSKLZIRPOV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)

![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)









